molecular formula C12H19ClN2O3 B2361786 2-Chloro-1-[4-(oxolane-2-carbonyl)-1,4-diazepan-1-yl]ethanone CAS No. 2411240-39-4

2-Chloro-1-[4-(oxolane-2-carbonyl)-1,4-diazepan-1-yl]ethanone

Cat. No.: B2361786
CAS No.: 2411240-39-4
M. Wt: 274.75
InChI Key: ZDVUERXWGVCAGQ-UHFFFAOYSA-N
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Description

2-Chloro-1-[4-(oxolane-2-carbonyl)-1,4-diazepan-1-yl]ethanone is a synthetic organic compound that features a diazepane ring, a chloro group, and an oxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the intramolecular reductive amination of aminoketones using imine reductase enzymes . This method is advantageous due to its high enantioselectivity and efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of biocatalysts, such as imine reductases, can be optimized for industrial applications to ensure high yield and purity. Additionally, the process may involve the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[4-(oxolane-2-carbonyl)-1,4-diazepan-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the diazepane ring or other functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-Chloro-1-[4-(oxolane-2-carbonyl)-1,4-diazepan-1-yl]ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-1-[4-(oxolane-2-carbonyl)-1,4-diazepan-1-yl]ethanone involves its interaction with specific molecular targets. The diazepane ring can interact with enzymes or receptors, modulating their activity. The chloro and oxolane groups may enhance the compound’s binding affinity and specificity for its targets. Detailed studies on the molecular pathways involved can provide insights into its biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diazepane derivatives: These compounds share the diazepane ring structure but differ in their substituents.

    Oxolane-containing compounds: These compounds feature the oxolane moiety and may have different functional groups attached.

Uniqueness

2-Chloro-1-[4-(oxolane-2-carbonyl)-1,4-diazepan-1-yl]ethanone is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the diazepane ring and the oxolane moiety allows for versatile applications in various fields, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-chloro-1-[4-(oxolane-2-carbonyl)-1,4-diazepan-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClN2O3/c13-9-11(16)14-4-2-5-15(7-6-14)12(17)10-3-1-8-18-10/h10H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDVUERXWGVCAGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCCN(CC2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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